![molecular formula C7H7BO3 B1393284 Benzo[c][1,2]oxaborole-1,6(3H)-diol CAS No. 1196473-37-6](/img/structure/B1393284.png)
Benzo[c][1,2]oxaborole-1,6(3H)-diol
概要
説明
Benzo[c][1,2]oxaborole-1,6(3H)-diol is a derivative of boronic acid that combines a cyclic hemiester moiety with a free hydroxyl group . It has been found to be effective against both Gram-positive and Gram-negative microbes . The boron in the molecule represents a strong Lewis acidic center, making benzoxaboroles more acidic than arylboronic acids .
Synthesis Analysis
The synthesis of Benzo[c][1,2]oxaborole-1,6(3H)-diol involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . This process leads to the creation of a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides .Molecular Structure Analysis
The molecular structure of Benzo[c][1,2]oxaborole-1,6(3H)-diol is characterized by a cyclic hemiester moiety and a free hydroxyl group . The boron in the molecule acts as a strong Lewis acidic center .Chemical Reactions Analysis
Benzo[c][1,2]oxaborole-1,6(3H)-diol has been used as an active fragment for synthetic transformation of clarithromycin . The antimicrobial activities of these benzoxaboroles linked with clarithromycin at 9 or 4″ position were compared .科学的研究の応用
Application in Antibiotics
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Benzo[c][1,2]oxaboroles have been used as active fragments for the synthetic transformation of clarithromycin, an antibiotic effective against Gram-positive infections . The antimicrobial activities of these benzoxaboroles linked with clarithromycin were compared .
- Methods of Application : Two synthetic pathways for these conjugates were elaborated. The first pathway explored the substitution of the C-9 carbonyl group of macrolactone’s cycle via oxime linker, the second direction used the modification of the 4"-O-group of cladinose via the formation of carbamates of benzoxaboroles .
- Results or Outcomes : 4"-O-(3-S-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborole)-methyl-carbamoyl-clarithromycin showed a twofold decrease in MICs for S. epidermidis and S. pneumoniae than clarithromycin .
Application in Antimycobacterial Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were prepared as potential inhibitors of Mycobacterial Leucyl-tRNA Synthetase .
- Methods of Application : The compounds were prepared via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3 H)-ol with various activated (hetero)arylcarboxylic acids .
- Results or Outcomes : Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates .
Application in PDE2 Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Benzo[c][1,2]oxaboroles have been used in the design and synthesis of novel PDE2 inhibitors .
- Methods of Application : Specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : Compound 1f significantly affected the PDE2 inhibitory activities (IC50 = 3.67 ± 0.47 μM) .
将来の方向性
The future directions for the use of Benzo[c][1,2]oxaborole-1,6(3H)-diol could involve its further development as an antimicrobial agent. For instance, a molecule known as GSK656, which shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity, has been progressed to clinical development for the treatment of tuberculosis .
特性
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHWLMUVDGIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680617 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2]oxaborole-1,6(3H)-diol | |
CAS RN |
1196473-37-6 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1-benzoxaborole-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

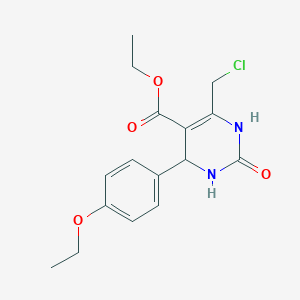
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
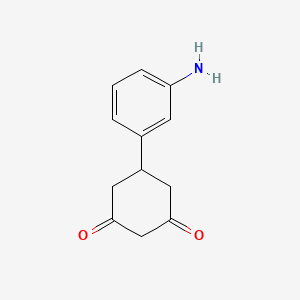
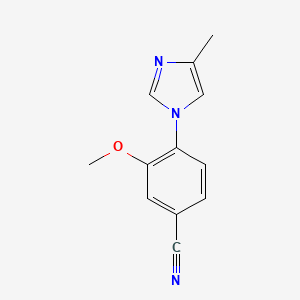
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)
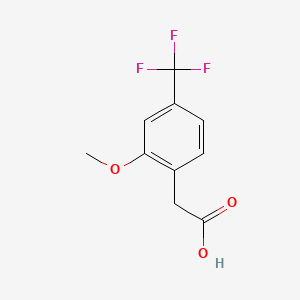
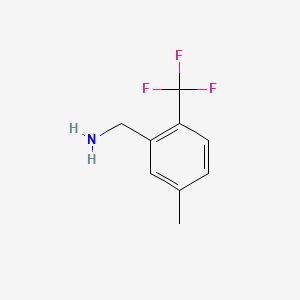
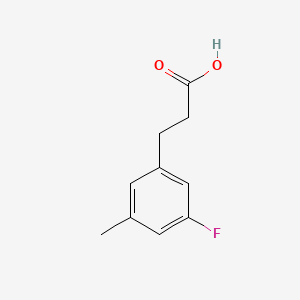
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
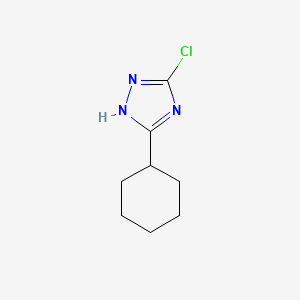
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)
